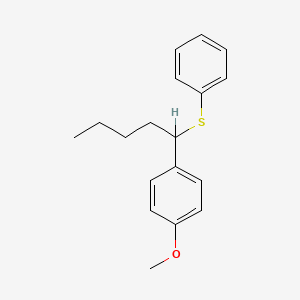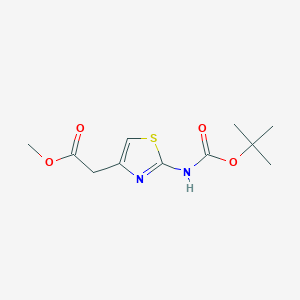
Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Boc Protecting Group: The amino group on the thiazole ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is primarily related to its ability to interact with biological targets through its thiazole ring. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The Boc protecting group ensures that the amino group remains inactive during these interactions, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-amino)thiazol-4-yl)acetate: Lacks the Boc protecting group, making it more reactive.
Ethyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-(tert-butoxycarbonylamino)oxazol-4-yl)acetate: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
Methyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. The thiazole ring also imparts specific chemical and biological properties that are distinct from other heterocyclic compounds.
Propriétés
Formule moléculaire |
C11H16N2O4S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-9-12-7(6-18-9)5-8(14)16-4/h6H,5H2,1-4H3,(H,12,13,15) |
Clé InChI |
OUVVYHVGBUYXIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


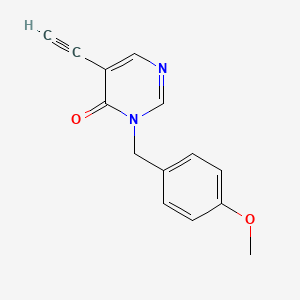


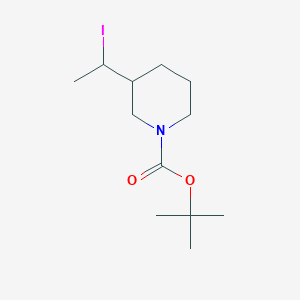

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
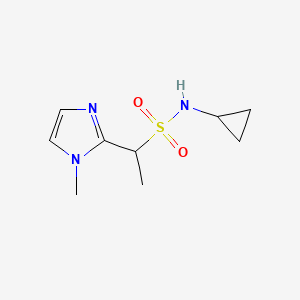

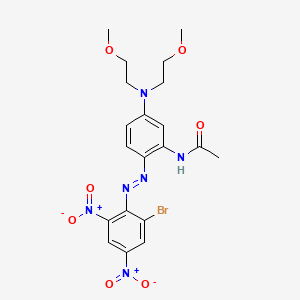

![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
